Benzyl alpha-D-erythrofuranoside
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Overview
Description
Benzyl alpha-D-erythrofuranoside is a chiral compound that belongs to the class of oxolanes. This compound is characterized by its unique stereochemistry, which is crucial for its biological and chemical properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alpha-D-erythrofuranoside typically involves the use of starting materials such as D-glucuronolactone. The process includes several steps, such as protection of hydroxyl groups, selective oxidation, and stereoselective reduction. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl alpha-D-erythrofuranoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield different stereoisomers.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the oxolane ring.
Common Reagents and Conditions
Oxidation: MnO2, oxygen, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions include oxo derivatives, reduced stereoisomers, and substituted oxolanes, each with distinct chemical and physical properties .
Scientific Research Applications
Benzyl alpha-D-erythrofuranoside has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl alpha-D-erythrofuranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Benzyl alpha-D-erythrofuranoside is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds
Properties
IUPAC Name |
(2S,3R,4R)-2-phenylmethoxyoxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-9-7-15-11(10(9)13)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYMDKGBKYMJH-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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